2-Phenylbutanenitrile
Overview
Description
2-Phenylbutanenitrile is an organic compound with the molecular formula C₁₀H₁₁N. It is a nitrile derivative, characterized by the presence of a phenyl group attached to a butanenitrile backbone. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with ethyl bromide in the presence of a strong base such as sodium amide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of phenylacetonitrile. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 2-Phenylbutanoic acid.
Reduction: 2-Phenylbutylamine.
Substitution: Nitro-2-Phenylbutanenitrile, Halogenated derivatives.
Scientific Research Applications
2-Phenylbutanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenylbutanenitrile primarily involves its reactivity as a nitrile compound. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products.
Comparison with Similar Compounds
Benzyl cyanide: Similar structure but lacks the ethyl group.
Phenylacetonitrile: Similar structure but with a different carbon chain length.
2-Phenylpropionitrile: Similar structure but with a shorter carbon chain.
Uniqueness: 2-Phenylbutanenitrile is unique due to its specific carbon chain length and the presence of both a phenyl group and a nitrile group. This combination of functional groups allows for diverse reactivity and applications in various fields .
Properties
IUPAC Name |
2-phenylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUPXNVRNBDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862408 | |
Record name | Benzeneacetonitrile, .alpha.-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-68-6 | |
Record name | α-Ethylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetonitrile, alpha-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylbutanenitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11272 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylbutanenitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetonitrile, .alpha.-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetonitrile, .alpha.-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-2-phenylbutyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.103 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 2-phenylbutanenitrile?
A1: this compound can be synthesized through various methods. Two common approaches are:
- Alkylation of 2-phenylacetonitrile: This method involves alkylating 2-phenylacetonitrile with bromoethane. The resulting this compound can be further hydrolyzed to 2-phenylbutanoic acid and subsequently reduced to 2-phenyl-1-butanol using sodium borohydride (NaBH4) and iodine (I2). []
Q2: What impurities are commonly observed during the synthesis of methamphetamine using this compound as a precursor?
A2: Using this compound as a precursor in methamphetamine synthesis can lead to the formation of specific impurities. Research has identified several impurities, including (E)-3-(methylamino)-2-phenylbut-2-enenitrile, 3-(methylamino)-2-phenylbutanenitrile, 3-methyl-2,4-diphenylpentanedinitrile, 2-phenylbutyronitrile, and 3-hydroxy-2-phenylbutanenitrile. The presence of these impurities can be valuable for identifying methamphetamine synthesized using this particular precursor. []
Q3: Can this compound derivatives be used in the fragrance industry?
A3: Interestingly, some this compound derivatives exhibit unique olfactory properties. For instance, 2,2-bis(3-methylbut-2-enyl)-3-oxobutanenitrile, also known as 2,2-bis(prenyl)-3-oxobutyronitrile, possesses a fruity, rosy, and green aroma. Research suggests that both the nitrile and carbonyl functional groups could contribute to its odor profile. Further modifications of the substitution pattern in this compound class can lead to variations in odor thresholds and perceived scent profiles, making them interesting candidates for fragrance applications. []
Q4: How does the structure of this compound derivatives impact their reactivity?
A4: The structure of this compound derivatives plays a crucial role in their reactivity. For example, the presence of electron-withdrawing substituents on 2-propenylanisoles significantly influences their reaction with 2-phenylalkanenitriles. Under phase-transfer catalysis conditions, these compounds undergo Michael addition, resulting in the formation of substituted 4-aryl-2-phenylbutyronitriles. []
Q5: Can this compound be a starting material for synthesizing more complex molecules?
A5: Yes, this compound can serve as a versatile building block in organic synthesis. For example, it can be used to synthesize optically pure (2S,4R)- and (2R,4R)-1,2,3,4-tetrahydro-4-ethyl-1,1,4-trimethyl-3Z-ethylidene-2-naphthalenols. This multi-step synthesis involves key transformations like acylation of isobutene and a Wittig reaction, showcasing the utility of this compound in constructing complex molecular architectures. []
Q6: Are there any known bacterial interactions with this compound?
A6: Research suggests that certain bacteria can interact with this compound. For instance, Agrobacterium tumefaciens strain d3 exhibits enantioselective hydrolysis activity towards 2-phenylpropionitrile and other related (R,S)-2-arylpropionitriles. This enzymatic activity highlights the potential for biocatalytic applications of specific bacterial strains in the transformation of nitrile-containing compounds. [] Further studies exploring enrichment strategies for nitrile-hydrolysing bacteria could provide valuable insights into their metabolic pathways and potential biotechnological applications. []
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